molecular formula C15H9N3O2S B14109458 benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione

Cat. No.: B14109458
M. Wt: 295.3 g/mol
InChI Key: RZSPRVUJHAKGTH-UHFFFAOYSA-N
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Description

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by a fused ring system that includes imidazole, dioxole, and quinazoline moieties, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzene-1,2-diamine with substituted pyrimidines or quinazolines under solvent-free conditions at elevated temperatures (175–185°C) . This reaction is believed to follow an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism .

Industrial Production Methods

For industrial-scale production, the use of efficient and scalable synthetic routes is crucial. Methods that avoid the use of transition metals and operate under mild conditions are preferred. For instance, the use of Brønsted acidic ionic liquids as catalysts has been reported to provide high yields and environmentally benign conditions . These methods are advantageous for minimizing waste and reducing the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the ring system.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution, while electrophilic substitution can be facilitated by the presence of electron-donating groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the original compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione stands out due to its unique combination of imidazole, dioxole, and quinazoline rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, from medicinal chemistry to materials science.

Properties

Molecular Formula

C15H9N3O2S

Molecular Weight

295.3 g/mol

IUPAC Name

5,7-dioxa-11,13,20-triazapentacyclo[11.7.0.02,10.04,8.014,19]icosa-1(20),2,4(8),9,14,16,18-heptaene-12-thione

InChI

InChI=1S/C15H9N3O2S/c21-15-17-10-6-13-12(19-7-20-13)5-8(10)14-16-9-3-1-2-4-11(9)18(14)15/h1-6H,7H2,(H,17,21)

InChI Key

RZSPRVUJHAKGTH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=NC5=CC=CC=C5N4C(=S)N3

Origin of Product

United States

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